Shephagenin B

Description

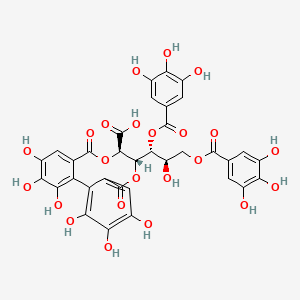

Shephagenin B is a hydrolysable ellagitannin (ET) isolated from the leaves of Shepherdia argentea (silver buffaloberry) . Structurally, it belongs to the hexahydroxydiphenoyl (HHDP) ester family, characterized by a glucopyranose core substituted with galloyl and HHDP groups. This compound has garnered significant attention for its potent inhibitory activity against HIV-1 reverse transcriptase (RT), with an IC50 of 74 nmol/L . Its dual antiviral properties position it as a promising candidate for further pharmacological exploration.

Properties

CAS No. |

182166-72-9 |

|---|---|

Molecular Formula |

C34H26O23 |

Molecular Weight |

802.6 g/mol |

IUPAC Name |

(10R,11S)-3,4,5,16,17,18-hexahydroxy-11-[(1R,2R)-2-hydroxy-1,3-bis[(3,4,5-trihydroxybenzoyl)oxy]propyl]-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carboxylic acid |

InChI |

InChI=1S/C34H26O23/c35-12-1-8(2-13(36)21(12)42)31(50)54-7-18(41)27(55-32(51)9-3-14(37)22(43)15(38)4-9)28-29(30(48)49)57-34(53)11-6-17(40)24(45)26(47)20(11)19-10(33(52)56-28)5-16(39)23(44)25(19)46/h1-6,18,27-29,35-47H,7H2,(H,48,49)/t18-,27-,28+,29-/m1/s1 |

InChI Key |

GTUDIEGKNWRBKT-WIMKJKQSSA-N |

SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C2C(OC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O2)O)O)O)O)O)O)C(=O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@H]([C@H]([C@H]2[C@@H](OC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O2)O)O)O)O)O)O)C(=O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C2C(OC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O2)O)O)O)O)O)O)C(=O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |

Synonyms |

shephagenin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ellagitannins (ETs) share a common structural motif of galloyl and HHDP groups but differ in substitution patterns, molecular weight, and bioactivity. Below is a detailed comparison of Shephagenin B with structurally or functionally related compounds:

Structural and Functional Comparisons

Shephagenin A

- Source : Shepherdia argentea .

- Activity : Inhibits HIV-1 RT with an IC50 of 49 nmol/L , making it slightly more potent than this compound .

- Structural Difference : Likely varies in galloyl/HHDP substitution positions, though exact structural details remain underexplored.

Hippophaenin A

- Source: Hippophaë rhamnoides (sea buckthorn) .

- Activity : Demonstrated anti-HIV activity but lacks quantitative IC50 data in available literature.

- Structural Difference : Contains additional glycosidic linkages compared to this compound .

Putranjivain A

- Source : Phyllanthus emblica (Indian gooseberry) .

- Activity : Inhibits HIV-1 RT with an IC50 of 3.9 μmol/L , which is ~50-fold less potent than this compound .

- Structural Difference : Features a unique macrocyclic ellagitannin structure with a casuarictin-like backbone .

Agrimoniin

- Source : Strawberries (Fragaria spp.) .

- Structural Difference: A dimeric ET with two glucose cores, unlike this compound’s monomeric structure .

Crassirhizomosides

- Source : Dryopteris crassirhizoma (fern) .

- Activity : Inhibit HIV-1 RT with IC50 values ranging from 23–75 μmol/L , significantly less potent than this compound .

- Structural Difference: Flavonoid glycosides (kaempferol derivatives), distinct from ETs .

Pharmacological and Molecular Comparison

Key Insights

Potency Against HIV-1 RT : Shephagenin A and B exhibit superior potency compared to other ETs, likely due to optimized HHDP/galloyl spatial arrangements enhancing target binding .

Structural Specificity: Monomeric ETs (e.g., Shephagenins) generally show higher antiviral activity than dimeric or macrocyclic ETs, possibly due to better bioavailability .

Broad-Spectrum Potential: this compound’s dual activity against HIV-1 RT and SARS-CoV-2 M<sup>pro</sup> highlights its unique therapeutic versatility .

Source Limitations: Most Shephagenins are isolated from non-commercial plants (e.g., Shepherdia argentea), complicating large-scale production compared to widely available sources like Phyllanthus emblica .

Q & A

Q. What steps ensure replicability of this compound experiments across laboratories?

- Guidelines : Provide full synthetic routes, spectral raw data, and exact instrument settings (e.g., NMR shim values, MS ionization parameters). Use open-source platforms like Zenodo for sharing datasets. Reference NIH preclinical checklists for animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.